Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 2-fluorophenyl group at the 1-position, a methyl substituent at the 5-position, and an ethyl carboxylate ester at the 4-position. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, with structural variations significantly influencing their reactivity, stability, and biological activity.
Properties
IUPAC Name |
ethyl 1-(2-fluorophenyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-8-15-16(9(10)2)12-7-5-4-6-11(12)14/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCILVIEIZCRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects. Research indicates that derivatives of pyrazole compounds can exhibit anti-inflammatory, analgesic, and antipyretic activities.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of inflammatory markers in vitro, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .
Agrochemicals
The compound has also shown promise in agrochemical applications, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agricultural chemicals.
Case Study: Herbicidal Activity
Research focused on the herbicidal effects of pyrazole derivatives revealed that this compound exhibited effective growth inhibition in certain weed species. This study highlighted its potential role in integrated pest management strategies .
Material Science
In material science, the incorporation of fluorinated compounds like this compound into polymers has been explored to enhance material properties such as thermal stability and chemical resistance.
Case Study: Polymer Modification
A study investigated the modification of poly(methyl methacrylate) (PMMA) with this compound. The results indicated improved thermal properties and mechanical strength of the modified polymer, making it suitable for applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes structurally related pyrazole-4-carboxylate esters and their substituent differences:
Key Observations :
- Halogenation : Dichlorophenyl substitution (CAS 208944-53-0) increases molecular weight and lipophilicity, likely enhancing membrane permeability but reducing solubility .
- Heterocyclic Modifications : The thiazole-containing analog (CAS 955966-72-0) demonstrates how fused rings can augment structural complexity and intermolecular interactions, relevant to drug design .
Physicochemical Properties
Available data on selected analogs:
Analysis :
- The dichlorophenyl analog’s higher density (1.35 g/cm³) reflects increased molecular packing efficiency compared to mono-fluorinated derivatives .
- Trifluoromethyl groups (e.g., CAS 955966-72-0) typically improve metabolic stability and electronegativity, critical for pharmacokinetics .
Biological Activity
Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 618092-38-9) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, analgesic, and potential anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13FN2O2
- Molecular Weight : 232.25 g/mol
- CAS Number : 618092-38-9
The structure of the compound features a pyrazole ring substituted with a fluorophenyl group and a carboxylate moiety, which is essential for its biological activity.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This compound has been evaluated in various studies for its ability to modulate inflammatory pathways.
Key Findings:
- COX Inhibition : Studies have shown that similar pyrazole derivatives possess selective COX-2 inhibitory activity, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- In Vivo Studies : In a carrageenan-induced paw edema model in rats, compounds structurally similar to this compound exhibited significant reductions in edema, suggesting potent anti-inflammatory properties .
Analgesic Effects
The analgesic properties of this compound have been explored in several research settings. The mechanism often involves the modulation of pain pathways through COX inhibition and other related pathways.
Research Insights:
- Pain Models : In animal models of pain, pyrazole derivatives have demonstrated efficacy comparable to standard analgesics like diclofenac. The analgesic effectiveness was assessed using models such as the hot plate test and formalin test .
Anticancer Potential
Emerging studies suggest that this compound may also possess anticancer properties. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells is under investigation.
Notable Studies:
- Cell Line Studies : Preliminary results indicate that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation .
- Dual Inhibitor Activity : Recent research has identified pyrazole-based compounds as dual inhibitors targeting both InhA and VEGFR, showing promising antitubercular activity and potential applications in cancer therapy .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation using ethyl acetoacetate, a fluorinated aromatic aldehyde (e.g., 2-fluorobenzaldehyde), and a hydrazine derivative. Evidence from analogous pyrazole syntheses (e.g., 5-methyl-1-phenyl derivatives) highlights the use of a one-pot Biginelli-like reaction under reflux with catalysts like acetic acid or p-TsOH . Yield optimization requires precise control of stoichiometry (1:1:1 molar ratio of aldehyde, β-ketoester, and hydrazine) and temperature (80–100°C). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product (>90% purity) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this pyrazole derivative?
- Methodological Answer : A combination of NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), FTIR, and mass spectrometry is standard. For example:
- <sup>1</sup>H NMR : Signals for the ethyl ester group (δ 1.3–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2), fluorophenyl protons (δ 7.1–7.5 ppm), and pyrazole C-H (δ 6.5–7.0 ppm).
- FTIR : Stretching vibrations for C=O (ester) at ~1700 cm<sup>−1</sup>, C-F at ~1220 cm<sup>−1</sup>, and pyrazole ring C-N at ~1550 cm<sup>−1</sup> .
Single-crystal X-ray diffraction (SCXRD) is recommended for unambiguous confirmation, as demonstrated for structurally similar pyrazole esters (e.g., Ethyl 1-cyclohexyl-5-(4-methoxyphenyl) derivatives) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability studies on related esters indicate sensitivity to moisture and light. Store at −20°C in amber vials under inert gas (N2 or Ar). Thermal gravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~200°C, suggesting compatibility with room-temperature handling for short periods. Avoid strong oxidizers, as pyrolytic decomposition may release toxic gases (e.g., CO, NOx) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the HOMO is often localized on the pyrazole ring and fluorophenyl group, indicating susceptibility to electrophilic substitution. Molecular electrostatic potential (MEP) maps reveal negative potential regions near the fluorine and ester oxygen, guiding derivatization strategies . Docking studies (e.g., AutoDock Vina) may assess binding affinity to biological targets, such as enzymes with pyrazole-binding pockets .
Q. What strategies resolve contradictions in spectral data or crystallographic results for this compound?
- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., IR vibrational modes) often arise from solvent effects or crystal packing. For SCXRD vs. DFT-optimized structures, compare torsion angles and bond lengths. If deviations exceed 2%, refine computational parameters (e.g., solvent polarity in PCM models) or re-examine crystal purity. For example, a 0.02 Å discrepancy in C=O bond lengths between SCXRD and DFT was resolved by incorporating dispersion corrections (e.g., Grimme’s D3) .
Q. How can synthetic pathways be optimized to reduce byproducts (e.g., regioisomers) during pyrazole ring formation?
- Methodological Answer : Regioselectivity in pyrazole synthesis is influenced by substituent electronic effects. For 1-(2-fluorophenyl)-5-methyl derivatives, steric hindrance from the 2-fluoro group favors 4-carboxylate formation. Use directing groups (e.g., methyl at C5) and microwave-assisted synthesis to enhance selectivity. HPLC-MS monitoring of reaction intermediates (e.g., hydrazones) can identify kinetic vs. thermodynamic control points. A 15% increase in yield was reported using Dean-Stark traps to remove H2O in analogous Biginelli reactions .
Q. What role does the fluorophenyl group play in the compound’s physicochemical properties and bioactivity?
- Methodological Answer : The 2-fluorophenyl moiety enhances lipophilicity (logP ~2.8 predicted via ChemAxon) and metabolic stability by reducing cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs show a 3-fold increase in plasma half-life in vitro. The fluorine atom’s electronegativity also polarizes the pyrazole ring, increasing dipole moments (μ ≈ 4.2 D) and improving solubility in polar aprotic solvents (e.g., DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
